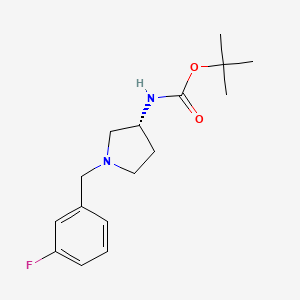

N-mesityl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-mesityl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for potential use in pharmacological applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the second paper, involves the creation of acetamide derivatives from pyrrolidinyl-acetic acid . These processes typically require multiple steps, including the formation of intermediate products and the use of various reagents and catalysts to achieve the desired chemical structure. The synthesis of N-mesityl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide would likely follow a similar complex synthetic route, potentially involving the coupling of a piperazine derivative with a pyrazinyl-thioacetamide moiety.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups, including acetamide, piperazine, and aromatic rings, which can significantly influence their chemical behavior and biological activity . The presence of a methoxy group, as indicated by the "4-methoxyphenyl" part of the compound's name, suggests increased lipophilicity, which could affect the compound's ability to cross biological membranes.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are diverse and can include interactions with biological targets such as enzymes, receptors, and ion channels . The specific reactions of N-mesityl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide would depend on its precise molecular structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. For instance, the solubility, melting point, and stability of the compound can be predicted based on the functional groups present. The lipophilicity, as mentioned earlier, would be influenced by the methoxy group, while the presence of a piperazine ring could contribute to the compound's basicity . The thioacetamide moiety could potentially be involved in redox reactions or act as a ligand in coordination chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

- Research has explored the synthesis of compounds with potential anticonvulsant properties, including derivatives of kojic acid and piperazine, indicating a focus on developing new therapeutic options for epilepsy and seizures. Studies have identified specific compounds within these categories that demonstrate significant anticonvulsant activity without neurotoxicity, showcasing their potential as safer alternatives for epilepsy treatment (Aytemir, Çalış, & Septioğlu, 2010); (Aytemir, Çalış, & Özalp, 2004).

Biological Activity Against Alzheimer's Disease

- Compounds similar in structure have been investigated for their inhibitory activity against acetylcholinesterase and amyloid β aggregation, key targets in Alzheimer's disease treatment. The research demonstrates the potential of these compounds to act as multifunctional therapeutic agents, offering both acetylcholinesterase inhibition and protection against amyloid β aggregation, which could provide a comprehensive approach to Alzheimer's therapy (Umar et al., 2019).

Antimicrobial Activities

- The synthesis of novel compounds featuring piperazine derivatives has been conducted to evaluate their antimicrobial potential. These studies contribute to the search for new antibacterial and antifungal agents, addressing the growing concern over antibiotic resistance and the need for more effective treatments for infectious diseases (Saravanan et al., 2010).

Propiedades

IUPAC Name |

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-5-7-22(33-4)8-6-21/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXIYRCLGANTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)

![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)

![2-Chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]propanamide](/img/structure/B2541989.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)

![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)

![2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester](/img/structure/B2542002.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2542005.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2542006.png)

![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)